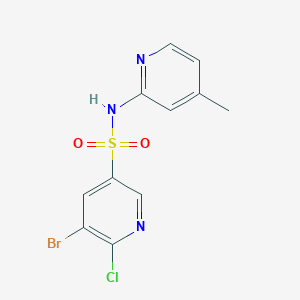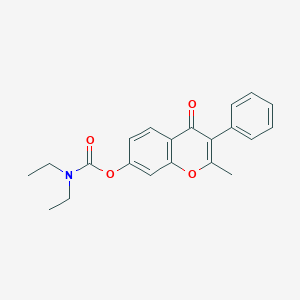
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate, also known as coumaphos, is an organophosphate insecticide that has been widely used in the agricultural industry to control various pests. It was first synthesized in 1957 and has since been used in many countries around the world.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate prevents the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to the death of the pest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, which can cause a range of symptoms including muscle twitching, paralysis, and ultimately death. In addition, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been shown to have toxic effects on non-target organisms such as bees and fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its effectiveness in controlling pests. This makes it a useful tool for researchers studying the effects of pests on crops and livestock. However, one of the main limitations of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its potential toxicity to non-target organisms. This can make it difficult to accurately assess the effects of the pesticide on the environment.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate. One area of research could focus on developing alternative pesticides that are less toxic to non-target organisms. Another area of research could focus on developing new methods for controlling pests that do not rely on chemical pesticides. Finally, research could focus on the long-term effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate on the environment and the potential risks associated with its use.
Métodos De Síntesis
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the reaction of 4-hydroxycoumarin with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final product. This process is known as the Hinsberg reaction.
Aplicaciones Científicas De Investigación
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been extensively studied for its insecticidal properties. It has been used to control various pests in crops such as cotton, corn, and soybeans. In addition, it has been used to control pests in livestock and poultry. Its effectiveness in controlling pests has made it a popular choice for farmers and agricultural workers.
Propiedades
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWPYBSGVJHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

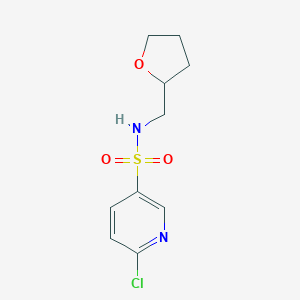
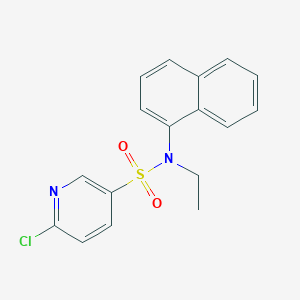
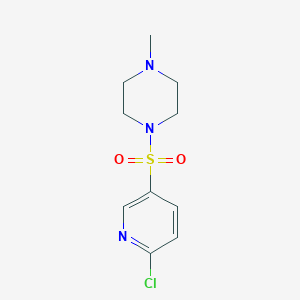
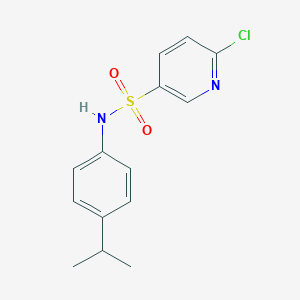
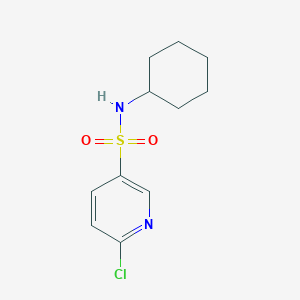

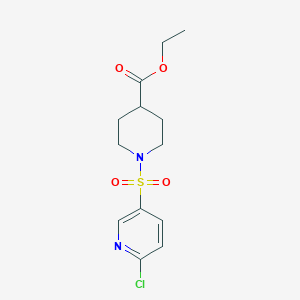
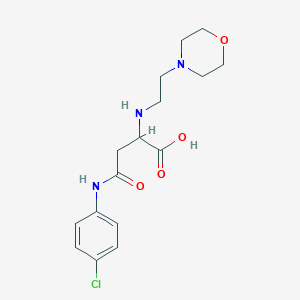
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)
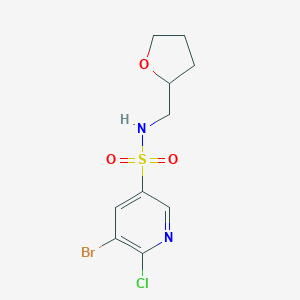
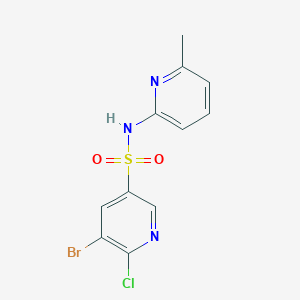
![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)
